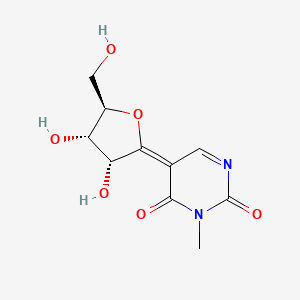
Rac propranolol B-D-glucuronide sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac propranolol B-D-glucuronide sodium salt: is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist. Propranolol is widely used in the treatment of various cardiovascular conditions, including high blood pressure, irregular heart rates, and anxiety . The glucuronide form is created through the process of glucuronidation, which enhances the solubility and excretion of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac propranolol B-D-glucuronide sodium salt involves the glucuronidation of propranolol. This process is typically catalyzed by UDP-glucuronosyltransferase enzymes (UGTs), specifically UGT1A7, UGT1A9, UGT1A10, and UGT2A1[2][2]. The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and appropriate buffers to maintain the pH.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield. The product is then purified through various chromatographic techniques to achieve the desired purity levels[2][2].
Análisis De Reacciones Químicas
Types of Reactions: Rac propranolol B-D-glucuronide sodium salt primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Conjugation: UDP-glucuronic acid in the presence of UGT enzymes.
Major Products:
Hydrolysis: Propranolol and glucuronic acid.
Conjugation: this compound.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Rac propranolol B-D-glucuronide sodium salt exerts its effects through the same mechanisms as propranolol, by blocking beta-adrenergic receptors. This action inhibits the effects of epinephrine and norepinephrine, leading to a decrease in heart rate, blood pressure, and myocardial oxygen demand . The glucuronidation process enhances the solubility and excretion of propranolol, facilitating its removal from the body[2][2].
Comparación Con Compuestos Similares
Propranolol: The parent compound, a non-selective beta-adrenergic receptor antagonist.
Propranolol-d7 B-D-glucuronide sodium salt: A deuterated form used in research for tracing metabolic pathways.
Uniqueness: Rac propranolol B-D-glucuronide sodium salt is unique due to its enhanced solubility and excretion properties compared to propranolol. This makes it a valuable compound for studying the metabolism and pharmacokinetics of propranolol in various research and clinical settings .
Propiedades
Fórmula molecular |
C22H28NNaO8 |
|---|---|
Peso molecular |
457.4 g/mol |
Nombre IUPAC |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14?,17-,18-,19+,20-,22+;/m0./s1 |
Clave InChI |
OSKYDLRSXKTYLZ-FFRFXZDKSA-M |
SMILES isomérico |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |
SMILES canónico |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine](/img/structure/B12350777.png)
![2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12350781.png)
![3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12350787.png)

![7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12350813.png)

![N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B12350820.png)

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350827.png)


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12350846.png)


